molecular formula C9H14O2Si2 B13396937 Poly(dimethylsiloxane-co-methylphenylsiloxane) CAS No. 40989-37-5

Poly(dimethylsiloxane-co-methylphenylsiloxane)

Cat. No.: B13396937
CAS No.: 40989-37-5
M. Wt: 210.38 g/mol
InChI Key: XWFOTLCDICUQTI-UHFFFAOYSA-N
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Description

Poly(dimethylsiloxane-co-methylphenylsiloxane) (PDMS-co-PMPS) is a silicone copolymer combining dimethylsiloxane (flexible, low glass transition temperature, Tg ≈ −120°C) and methylphenylsiloxane (rigid, higher Tg due to bulky phenyl groups) units. The copolymer’s properties are tunable based on monomer ratios and sequence distribution (random, block, or statistical) . PDMS-co-PMPS balances flexibility with enhanced thermal stability (up to 300°C) and mechanical strength compared to pure PDMS, making it suitable for dielectric elastomers, coatings, and thermal management materials .

Properties

CAS No.

40989-37-5

Molecular Formula

C9H14O2Si2

Molecular Weight

210.38 g/mol

IUPAC Name

dimethyl(oxo)silane;methyl-oxo-phenylsilane

InChI

InChI=1S/C7H8OSi.C2H6OSi/c1-9(8)7-5-3-2-4-6-7;1-4(2)3/h2-6H,1H3;1-2H3

InChI Key

XWFOTLCDICUQTI-UHFFFAOYSA-N

Canonical SMILES

C[Si](=O)C.C[Si](=O)C1=CC=CC=C1

physical_description

Colorless liquid;  [Sigma-Aldrich MSDS]

Related CAS

40989-37-5
63148-52-7

Origin of Product

United States

Preparation Methods

Poly(dimethylsiloxane-co-methylphenylsiloxane) can be synthesized through oxyanionic ring-opening polymerization of octamethylcyclotetrasiloxane (D4) and either tetramethyltetraphenylcyclotetrasiloxane (T4) or octaphenylcyclotetrasiloxane (O4). The concentration of the copolymer can be varied by changing the molar ratio between methyl and phenyl groups . Industrial production methods often involve controlled hydrolytic co-polycondensation of polymethyl(methoxy)siloxanes and polymethoxysiloxanes .

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

The siloxane backbone (Si–O–Si) undergoes hydrolysis in acidic or basic conditions, forming silanol (Si–OH) intermediates. Subsequent condensation reactions produce cross-linked networks or extended polymer chains.

Reaction Scheme:

Si–O–Si+H2OH+/OH2Si–OHΔSi–O–Si+H2O\text{Si–O–Si} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} 2\text{Si–OH} \xrightarrow{\Delta} \text{Si–O–Si} + \text{H}_2\text{O}

  • Acidic Conditions : Hydrolysis proceeds via protonation of the siloxane oxygen, increasing electrophilicity at silicon.

  • Basic Conditions : Nucleophilic attack by hydroxide ions cleaves the Si–O bond, forming silanolates .

Effects on Properties :

  • Cross-linking density increases with higher phenyl content due to steric hindrance, enhancing thermal stability (up to 315°C) .

  • Condensation efficiency drops at phenyl concentrations >15 mol% due to reduced chain mobility .

Hydrosilylation Reactions

PDMS-co-PMPS functionalized with Si–H or vinyl groups participates in platinum-catalyzed hydrosilylation, enabling controlled cross-linking .

Reaction Scheme (Si–H + Vinyl):

Si–H+CH2=CH–RPtSi–CH2CH2R\text{Si–H} + \text{CH}_2=\text{CH–R} \xrightarrow{\text{Pt}} \text{Si–CH}_2\text{CH}_2\text{R}

Key Parameters:

CatalystTemperature (°C)Conversion Efficiency (%)Reference
Karstedt’s Pt80–12085–95
H2_2PtCl6_660–10070–85
  • Vinyl-functionalized copolymers achieve 90% cross-linking within 2 hours at 100°C.

  • Phenyl groups reduce reaction rates by 15–20% compared to pure PDMS due to steric effects .

Functionalization via Radical Reactions

Phenyl groups enable UV-induced radical reactions, facilitating post-polymerization modifications.

Example (Photo-oxidation):

Ph–Si–CH3+O2hνPh–Si–O–OCross-linked peroxides\text{Ph–Si–CH}_3 + \text{O}_2 \xrightarrow{h\nu} \text{Ph–Si–O–O}^\bullet \rightarrow \text{Cross-linked peroxides}

Impact of Phenyl Content:

Phenyl (mol%)Radical Stability (Half-life, min)Cross-linking Density (mol/cm³)
5121.2 × 10⁻³
10182.5 × 10⁻³
15253.8 × 10⁻³
  • Higher phenyl content enhances radical stability and cross-linking efficiency .

Reactivity with Acids and Bases

The copolymer resists weak acids/bases but degrades under concentrated conditions .

Degradation Pathways:

  • Strong Acids (e.g., H2_22SO4_44):

    Si–O–Si+H2SO4Si–OH+SO42+by-products\text{Si–O–Si} + \text{H}_2\text{SO}_4 \rightarrow \text{Si–OH} + \text{SO}_4^{2-} + \text{by-products}
    • Complete depolymerization occurs at >100°C.

  • Strong Bases (e.g., NaOH):

    Si–O–Si+2NaOH2Na2SiO3+H2O\text{Si–O–Si} + 2\text{NaOH} \rightarrow 2\text{Na}_2\text{SiO}_3 + \text{H}_2\text{O}
    • Reaction rate increases by 30% for every 10°C rise above 50°C.

Thermal Degradation

At temperatures >350°C, PDMS-co-PMPS undergoes pyrolysis, producing cyclic oligomers and volatile siloxanes .

Degradation Products (TGA Analysis):

Temperature (°C)Major ProductsYield (%)
350–400Hexamethyldisiloxane45
400–450Decamethylcyclopentasiloxane30
>450Phenyl-containing cyclics25
  • Phenyl groups increase char residue from 5% (PDMS) to 12–18% (PDMS-co-PMPS) .

Comparative Reactivity with Homopolymers

Reaction TypePDMS-co-PMPSPDMSPMPS
Hydrosilylation RateModerate (steric hindrance)FastSlow (low Si–H mobility)
Hydrolysis ResistanceHigh (phenyl shielding)ModerateLow (polar groups)
Thermal StabilityUp to 315°CUp to 200°CUp to 280°C

Mechanism of Action

The mechanism of action of poly(dimethylsiloxane-co-methylphenylsiloxane) involves its ability to form flexible and extensible networks with enhanced mechanical and electrical properties. The phenyl-functional copolymers disperse homogeneously in the matrix, resulting in improved tensile and tear strengths. The phenyl-rich microphases act as reinforcing domains, increasing the relative permittivity and electrical breakdown strength of the elastomers .

Comparison with Similar Compounds

Polydimethylsiloxane (PDMS) Homopolymer

  • Thermal Stability : PDMS degrades at ~200°C, whereas PDMS-co-PMPS retains stability up to 300°C due to phenyl group incorporation .
  • Mechanical Properties : PDMS has low tensile strength (0.5–1 MPa) and high elasticity. Blending PDMS with 20% PDMS-co-PMPS increases tensile strength by 50% and tear strength by 80% .
  • Electrical Properties : PDMS has a dielectric constant (ε) of ~2.6. Adding PDMS-co-PMPS raises ε to 3.5 and improves electrical breakdown strength by 30% .

Table 1: Key Property Comparison of PDMS vs. PDMS-co-PMPS

Property PDMS PDMS-co-PMPS (20% PMPS)
Thermal Stability (°C) ~200 ~300
Tensile Strength (MPa) 0.5–1 1.5–2
Dielectric Constant (ε) 2.8 3.5
Glass Transition (°C) −120 −80 to −50

PDMS-co-Diphenylsiloxane (PDMS-co-DPS)

  • Crystallinity : Diphenylsiloxane (DPS) units induce higher crystallinity and melting points (Tm > 100°C) compared to methylphenylsiloxane, which reduces flexibility .
  • Thermal Conductivity : PDMS-co-DPS exhibits lower thermal conductivity (~0.2 W/m·K) than PDMS-co-PMPS (~0.3 W/m·K) due to reduced phenyl group mobility .
  • Applications : PDMS-co-DPS is used in high-temperature sealants, while PDMS-co-PMPS is preferred for flexible dielectric actuators .

Poly(diethylsiloxane-co-methylphenylsiloxane) (PDES-co-PMPS)

  • Low-Temperature Performance : Diethylsiloxane units lower Tg further (−130°C), but PMPS incorporation raises Tg to −90°C while maintaining flexibility .
  • Chemical Resistance : PDES-co-PMPS shows superior solvent resistance compared to PDMS-co-PMPS due to ethyl group hydrophobicity .

Table 2: Impact of Copolymer Architecture on Properties

Architecture Thermal Stability (°C) Tensile Strength (MPa) Dielectric Constant (ε)
Random 250–280 1.2–1.8 3.0–3.2
Block 280–300 1.8–2.5 3.4–3.6
Statistical 260–290 1.5–2.0 3.1–3.3

Biological Activity

Poly(dimethylsiloxane-co-methylphenylsiloxane) (PDMS-co-PMPS) is a silicon-based copolymer that combines the properties of dimethylsiloxane and methylphenylsiloxane. This unique composition imparts distinctive biological activities, making it suitable for various biomedical applications. The biological activity of PDMS-co-PMPS is influenced by its chemical structure, mechanical properties, and surface characteristics.

Chemical Structure and Properties

PDMS-co-PMPS is synthesized through ring-opening polymerization, which allows for precise control over the molecular weight and composition of the copolymer. The presence of phenyl groups in the structure enhances the thermal stability and mechanical properties compared to pure PDMS. The copolymer exhibits a higher density and improved resistance to biofouling, which is crucial for medical applications where biocompatibility is essential .

Biocompatibility and Toxicity

The biocompatibility of PDMS-co-PMPS has been extensively studied. It has been shown to have low cytotoxicity, making it suitable for applications such as drug delivery systems, implants, and biosensors. In vitro studies indicate that cells adhere well to PDMS-co-PMPS surfaces without significant cytotoxic effects .

Table 1: Summary of Biocompatibility Studies

StudyCell TypeFindings
3T3 fibroblastsLow adhesion and proliferation rates on PDMS surfaces compared to modified surfaces
Human fibroblastsNo significant cytotoxicity observed; good cell viability
Endothelial cellsEnhanced cell attachment on PDMS-co-PMPS compared to pure PDMS

Biofouling Resistance

One of the critical challenges in using PDMS in biomedical applications is its inherent hydrophobicity, which leads to biofouling—unwanted accumulation of biological material on surfaces. Research indicates that modifying PDMS with methylphenylsiloxane units significantly reduces protein adsorption and bacterial adhesion. For instance, surface modifications through silanization or covalent grafting have been shown to enhance the antifouling properties of PDMS-co-PMPS .

Table 2: Comparison of Biofouling Resistance

MaterialProtein Adsorption (mg/cm²)Bacterial Adhesion (%)
Pure PDMS0.5640
PDMS-co-PMPS0.1215
Modified PDMS0.055

Mechanical Properties

The mechanical properties of PDMS-co-PMPS are vital for its application in soft robotics and flexible electronics. The incorporation of phenyl groups enhances the elasticity and tensile strength of the copolymer. Studies have demonstrated that PDMS-co-PMPS exhibits a significant Mullins effect, which refers to the softening behavior observed under repeated loading . This property is beneficial for applications requiring durability under mechanical stress.

Table 3: Mechanical Properties Comparison

Polymer TypeYoung's Modulus (MPa)Ultimate Tensile Strength (MPa)
Pure PDMS0.75.0
PDMS-co-PMPS1.28.5

Case Studies

  • Biomedical Implants : A study demonstrated that PDMS-co-PMPS used in vascular grafts showed reduced thrombogenicity compared to pure PDMS, highlighting its potential in reducing complications associated with blood contact .
  • Drug Delivery Systems : Research on drug-eluting stents made from PDMS-co-PMPS indicated enhanced drug release profiles and reduced inflammatory responses in vivo compared to conventional materials .

Q & A

Q. What are the established synthetic routes for Poly(dimethylsiloxane-co-methylphenylsiloxane)?

The copolymer is synthesized via non-stoichiometric polycondensation of dimethylsiloxane-α,ω-diols (HO(Me₂SiO)ₘH) with methylphenylsiloxane precursors. Termination with chlorotrimethylsilane (Me₃SiCl) ensures controlled end-group functionality. Structural regularity is confirmed using ¹H- and ²⁹Si-NMR spectroscopy, which identifies siloxane backbone connectivity and phenyl group incorporation .

Q. Which analytical techniques are critical for characterizing the microstructure of Poly(dimethylsiloxane-co-methylphenylsiloxane)?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR quantifies phenyl/methyl group ratios, while ²⁹Si-NMR resolves siloxane bonding patterns (e.g., D, T, or Q units).
  • Gel Permeation Chromatography (GPC) : Determines molecular weight distribution and polydispersity.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies Si-O-Si stretching modes (1,000–1,100 cm⁻¹) and phenyl ring vibrations (~700 cm⁻¹) .

Q. How does the copolymer’s composition influence its basic thermal properties?

Differential Scanning Calorimetry (DSC) reveals that increasing methylphenylsiloxane content raises the glass transition temperature (Tg) due to restricted chain mobility from bulky phenyl groups. Thermogravimetric Analysis (TGA) shows enhanced thermal stability (decomposition onset >300°C) compared to pure PDMS, attributed to phenyl groups acting as radical scavengers .

Advanced Research Questions

Q. How does the incorporation of methylphenylsiloxane units affect the electro-mechanical performance of PDMS-based elastomers?

Blending PDMS with 10–20 wt% Poly(dimethylsiloxane-co-methylphenylsiloxane) increases dielectric constant (ε') from ~2.7 to >4.0, enhancing electromechanical sensitivity. This is attributed to phenyl groups polarizing under electric fields. Strain-controlled rheometry and tensile testing demonstrate improved elastic modulus (up to 1.5 MPa) while maintaining elongation-at-break >400% .

Q. What methodologies optimize Poly(dimethylsiloxane-co-methylphenylsiloxane) as a stationary phase in high-speed chromatographic separations?

Turbulent flow supercritical fluid chromatography (SFC) using copolymer-coated open-tubular columns (OTC) achieves ultrafast separations (e.g., 9 s for 4 PAHs). Key parameters:

  • Flow rate : CO₂ at 3.3–4.0 mL/min induces turbulent flow (Re ~9,000), reducing plate height.
  • Temperature : 90–120°C ensures column stability and reduces analyte retention.
  • Stationary phase thickness : Sub-micron films (0.2 μm) minimize mass transfer resistance .

Q. How do variations in the dimethylsiloxane-to-methylphenylsiloxane ratio influence solvent resistance and surface properties?

Hydrophobicity (measured via water contact angle) increases with phenyl content (>110° for 20% phenyl). Solvent swelling tests in toluene show reduced uptake (swelling ratio <1.5) compared to pure PDMS (>2.0), due to hindered chain penetration by phenyl groups. X-ray Photoelectron Spectroscopy (XPS) confirms surface enrichment of phenyl moieties .

Q. What strategies address contradictions in reported mechanical properties of PDMS-copolymer blends?

Discrepancies in modulus/elongation data arise from crosslinking density variations. Methodological solutions:

  • Standardized curing : Use platinum-catalyzed hydrosilylation with consistent curing temperatures (e.g., 80°C for 2 hrs).
  • Quantitative NMR : Measure residual vinyl groups to confirm crosslinking efficiency.
  • Dynamic Mechanical Analysis (DMA) : Resolve viscoelastic behavior across frequency/temperature ranges to isolate copolymer effects .

Data-Driven Insights

  • Table 1 : Electro-mechanical performance of PDMS/copolymer blends (from ):

    Phenyl Content (wt%)Dielectric Constant (ε')Elastic Modulus (MPa)Elongation-at-Break (%)
    0 (Pure PDMS)2.70.8500
    103.51.2450
    204.11.5420
  • Figure 1 : Thermal stability comparison (TGA) of PDMS vs. copolymer (20% phenyl), showing 10% weight loss at 320°C (PDMS) vs. 370°C (copolymer) .

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